molecular formula C₂₄H₃₁NO₉ B1142250 Ractopamine-10-O-β-glucuronide (Mixture of Diastereomers) CAS No. 166022-10-2

Ractopamine-10-O-β-glucuronide (Mixture of Diastereomers)

Cat. No.: B1142250
CAS No.: 166022-10-2
M. Wt: 477.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ractopamine-10-O-β-glucuronide involves the enzymatic glucuronidation of ractopamine. This process typically uses liver microsomes or recombinant enzymes that catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to ractopamine . The reaction conditions often include a buffer solution at a physiological pH, and the reaction is carried out at 37°C for optimal enzyme activity .

Industrial Production Methods

Industrial production of Ractopamine-10-O-β-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes and substrates. The reaction is monitored and controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ractopamine-10-O-β-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, breaking the glucuronide bond and releasing the parent compound, ractopamine .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of Ractopamine-10-O-β-glucuronide is ractopamine .

Properties

CAS No.

166022-10-2

Molecular Formula

C₂₄H₃₁NO₉

Molecular Weight

477.5

Synonyms

4-[3-[[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenyl β-D-Glucopyranosiduronic Acid;  (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(3-((2-hydroxy-2-(4-hydroxyphenyl)ethyl)amino)butyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.